molecular formula C16H14F3N3O2 B2445953 (3,4-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034396-79-5

(3,4-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2445953
CAS No.: 2034396-79-5
M. Wt: 337.302
InChI Key: WOXPPNRNSWXAFF-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone, also known as PF-06648671, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of related fluorinated compounds, including the use of piperidine derivatives, has been a subject of research, aiming at developing new molecules with potential antimicrobial activities. For instance, Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, showing good antimicrobial activity against tested bacterial and fungal strains, suggesting the importance of the fluorophenyl and piperidinyl groups in bioactivity (L. Mallesha & K. Mohana, 2014).

  • In a study by Karthik et al. (2021), a compound similar in structure was analyzed for its thermal, optical, etching, and structural properties, providing insights into the detailed molecular structure and potential applications based on its unique characteristics (C. S. Karthik et al., 2021).

  • Research by Zheng Rui (2010) on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride highlights the methodological advancements in preparing such compounds, indicating the chemical versatility and potential for further functionalization (Zheng Rui, 2010).

Potential Bioactivity and Applications

  • The compound's structure is related to various research efforts focusing on enhancing photostability and spectroscopic properties of fluorophores, as demonstrated by Woydziak et al. (2012), who developed a methodology for synthesizing fluorinated benzophenones and related compounds, offering a pathway to novel fluorophores with improved properties (Zachary R. Woydziak et al., 2012).

  • A study on P2X7 antagonists by Chrovian et al. (2018) involved compounds with structural elements similar to "(3,4-Difluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone," showing significant potential in treating mood disorders through receptor occupancy, hinting at the therapeutic capabilities of such molecules (C. Chrovian et al., 2018).

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-11-7-20-16(21-8-11)24-12-2-1-5-22(9-12)15(23)10-3-4-13(18)14(19)6-10/h3-4,6-8,12H,1-2,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXPPNRNSWXAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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